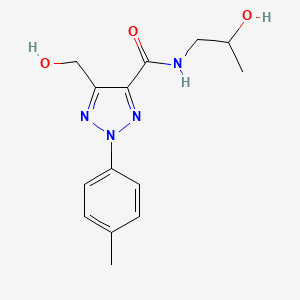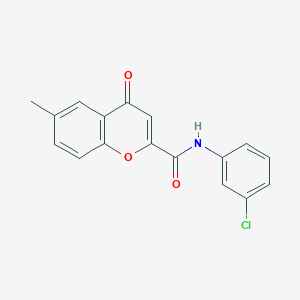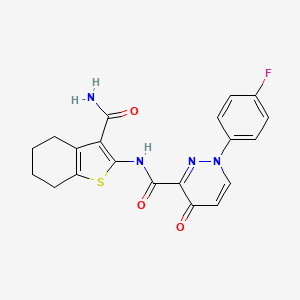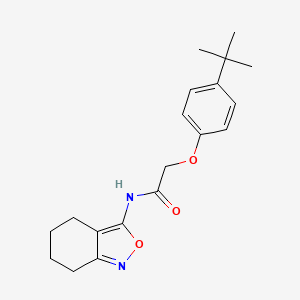![molecular formula C22H21N7O2 B11387141 6-({4-(dimethylamino)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}oxy)-2-phenylpyridazin-3(2H)-one](/img/structure/B11387141.png)
6-({4-(dimethylamino)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}oxy)-2-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic molecule that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a dihydropyridazinone moiety, and various substituents such as dimethylamino and methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Triazine Ring: : The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
-
Introduction of the Dimethylamino and Methylphenyl Groups: : The dimethylamino and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions are carried out by reacting the triazine intermediate with dimethylamine and 4-methylaniline, respectively, under reflux conditions.
-
Formation of the Dihydropyridazinone Moiety: : The dihydropyridazinone moiety is synthesized by cyclization of appropriate precursors. This step involves the reaction of a hydrazine derivative with a diketone or ketoester under acidic or basic conditions.
-
Final Coupling Reaction: : The final step involves coupling the triazine intermediate with the dihydropyridazinone moiety. This is typically achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of 6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE: undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can occur at the triazine ring, resulting in the formation of partially or fully reduced triazine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the dimethylamino and methylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group leads to N-oxide derivatives, while reduction of the triazine ring results in partially or fully reduced triazine derivatives.
Applications De Recherche Scientifique
6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE: has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. It is used in various bioassays to evaluate its efficacy against different biological targets.
-
Medicine: : The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
-
Industry: : The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparaison Avec Des Composés Similaires
6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE: can be compared with other similar compounds, such as:
-
4-(DIMETHYLAMINO)BENZOPHENONE: : This compound also contains a dimethylamino group and a phenyl ring but lacks the triazine and dihydropyridazinone moieties. It is used in photochemistry and as a photosensitizer.
-
2,4,6-TRICHLORO-1,3,5-TRIAZINE: : This compound is a simpler triazine derivative and is used as a starting material in the synthesis of more complex triazine compounds. It is also used as a reagent in organic synthesis.
-
4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-METHYL-4H-PYRAN-4-YLIDENE: : This compound contains a dimethylamino group and a pyran ring, and is used in the synthesis of dyes and pigments.
The uniqueness of 6-{[4-(DIMETHYLAMINO)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Propriétés
Formule moléculaire |
C22H21N7O2 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
6-[[4-(dimethylamino)-6-(4-methylanilino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H21N7O2/c1-15-9-11-16(12-10-15)23-20-24-21(28(2)3)26-22(25-20)31-18-13-14-19(30)29(27-18)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24,25,26) |
Clé InChI |
NOLLUHUIEFPPRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC3=NN(C(=O)C=C3)C4=CC=CC=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11387070.png)
![3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11387072.png)
![2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11387076.png)
![4-butyl-6-chloro-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387081.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11387085.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387101.png)
![3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11387106.png)


![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387133.png)
